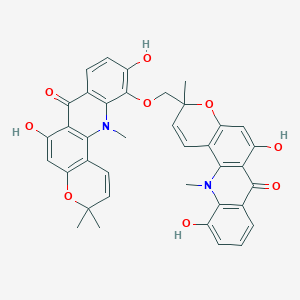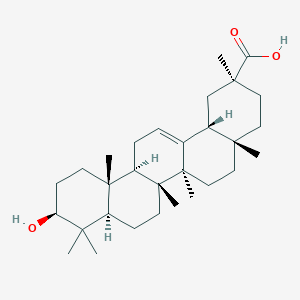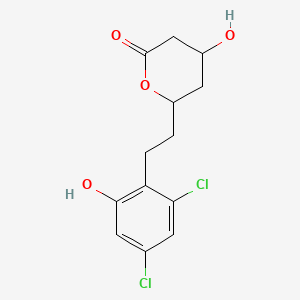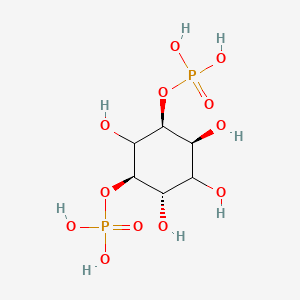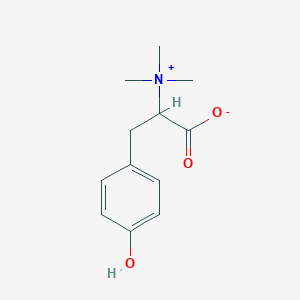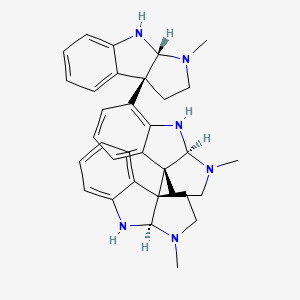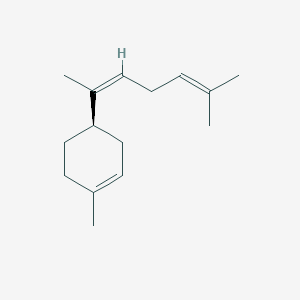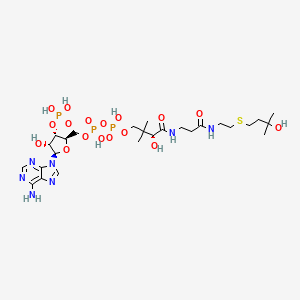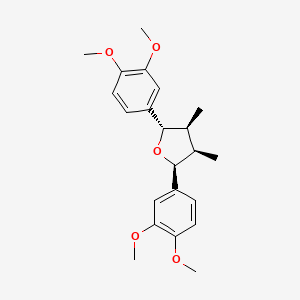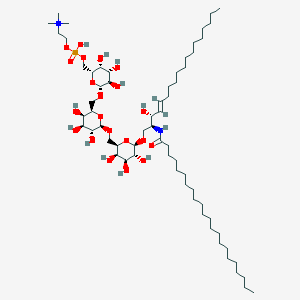
Cholinephosphorylneogalatriaosylceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholinephosphorylneogalatriaosylceramide is a phosphoglycosphingolipid.
Applications De Recherche Scientifique
Cognitive Improvement and Neuroprotection
Choline alphoscerate, a cholinergic precursor, has been extensively studied for its role in improving cognitive functions, especially in conditions like dementia and cerebrovascular diseases. Clinical trials involving patients with dementia disorders of degenerative, vascular, or combined origin have shown that choline alphoscerate significantly improves cognitive symptoms such as memory and attention, outperforming or matching results observed in control groups under active treatment or placebo. This indicates its potential as a therapeutic agent for cognitive decline and acute cerebrovascular diseases (Parnetti, Amenta, & Gallai†, 2001).
Neurotrophic Effects and Cell Morphology Preservation
Choline alphoscerate's ability to activate neurotrophin survival pathways and counteract the detrimental effects of β‐amyloid in in vitro models of Alzheimer's disease suggests its potential in preventing neuronal death. This neuroprotective effect preserves neuronal morphology, offering a promising avenue for Alzheimer's disease treatment (Catanesi et al., 2020).
Impact on Brain Cholinergic Transporters
Research indicates that choline-containing phospholipids like choline alphoscerate can stimulate neurotransmitter concentration in cognitive areas such as the frontal cortex. The enhancement of vesicular acetylcholine transporter (VAChT) and choline transporter (CHT) expression primarily in cognitive areas underscores the compound's potential in supporting new acetylcholine synthesis and release, which is crucial for sustaining cognitive function (Tayebati et al., 2011).
Improvement in Cognitive Impairment Treatment
A systematic review and meta-analysis have demonstrated significant effects of choline alphoscerate in combination with donepezil on cognition, functional outcomes, and behavioral outcomes among patients with neurological conditions associated with cerebrovascular injury. This suggests that choline alphoscerate alone or in combination with other therapeutic agents can improve cognitive impairment in adult-onset neurological disorders (Sagaro, Traini, & Amenta, 2023).
Propriétés
Nom du produit |
Cholinephosphorylneogalatriaosylceramide |
|---|---|
Formule moléculaire |
C63H122N2O21P+ |
Poids moléculaire |
1274.6 g/mol |
Nom IUPAC |
2-[[(2R,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C63H121N2O21P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-51(67)64-46(47(66)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2)42-79-61-58(74)55(71)52(68)48(84-61)43-80-62-59(75)56(72)53(69)49(85-62)44-81-63-60(76)57(73)54(70)50(86-63)45-83-87(77,78)82-41-40-65(3,4)5/h36,38,46-50,52-63,66,68-76H,6-35,37,39-45H2,1-5H3,(H-,64,67,77,78)/p+1/b38-36+/t46-,47+,48+,49+,50+,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,62+,63+/m0/s1 |
Clé InChI |
NOMMSPDMDKUROE-YIMSBROXSA-O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COP(=O)(O)OCC[N+](C)(C)C)O)O)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)COP(=O)(O)OCC[N+](C)(C)C)O)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)COP(=O)(O)OCC[N+](C)(C)C)O)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



